1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
Description
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol features a complex heterocyclic architecture:
- Thiazole ring: Substituted at position 4 with a 3,4-dimethoxyphenyl group, enhancing lipophilicity and π-stacking interactions.
- Dihydro-pyrrol-3-ol core: A 5-imino-2,5-dihydro-1H-pyrrol-3-ol system introduces hydrogen-bonding and tautomeric flexibility.
This structural combination suggests applications in medicinal chemistry, particularly as a bioactive scaffold. However, direct pharmacological data are absent in the provided evidence, necessitating comparative analysis with analogs.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-28-17-5-3-13(9-19(17)29-2)15-12-32-23(25-15)21-16(27)11-26(22(21)24)14-4-6-18-20(10-14)31-8-7-30-18/h3-6,9-10,12,24,27H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKSHPFMAPCIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC5=C(C=C4)OCCO5)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs from Literature
The following compounds share partial structural homology with the target molecule:
Impact of Structural Variations on Properties
Electronic and Steric Effects
- Benzodioxin vs.
- Thiazole Substituents : The 3,4-dimethoxyphenyl group on the target’s thiazole ring increases electron-donating capacity and steric bulk compared to thiazol-2-amine () or prop-2-enyl (), which may alter solubility and metabolic pathways.
Hydrogen-Bonding and Tautomerism
- The 5-imino-2,5-dihydro-1H-pyrrol-3-ol core enables tautomerism between enol and keto forms, a feature absent in pyrazolone () or thiazolidinone () analogs. This could enhance interactions with biological targets through dynamic H-bonding .
Analytical Considerations
- Crystallography : Tools like SHELX are critical for resolving the tautomeric state of the dihydro-pyrrol-3-ol core, which influences reactivity and bioactivity.
- Wavefunction Analysis : Software such as Multiwfn could elucidate electron localization patterns, particularly in the benzodioxin and thiazole regions, to predict sites of electrophilic/nucleophilic attack.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
